A-331440 dihydrochloride is a potent non-imidazole antagonist of the histamine H3 receptor, which plays a significant role in various physiological processes, particularly in the central nervous system. The compound exhibits high affinity for both human and rat histamine H3 receptors, with inhibition constant (Ki) values reported at approximately 21.7 nM for rat and 22.7 nM for human receptors . This specificity makes A-331440 dihydrochloride a valuable tool in pharmacological research, particularly in studies related to neurotransmitter release and metabolic regulation.
A-331440 dihydrochloride is classified as a chemical compound with the following identifiers:
The synthesis of A-331440 dihydrochloride involves a multi-step process that begins with the preparation of intermediate compounds. The general synthetic route includes:
While industrial production methods are not extensively documented, they likely follow similar synthetic routes with optimizations for large-scale production.
A-331440 dihydrochloride features a complex molecular structure characterized by several functional groups:
A-331440 dihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action of A-331440 dihydrochloride primarily involves its role as an antagonist at histamine H3 receptors:
This antagonistic action leads to increased levels of neurotransmitters such as histamine and potentially others like dopamine and acetylcholine . In animal studies, administration has been associated with weight loss and reduced body fat in models subjected to high-fat diets.
A-331440 dihydrochloride possesses several notable physical and chemical properties:
Relevant analyses often include assessments of purity (≥98% by HPLC) and characterization through techniques such as NMR spectroscopy and mass spectrometry .
A-331440 dihydrochloride has diverse applications across scientific fields:
Histamine H₃ receptors (H₃Rs) are presynaptic autoreceptors and heteroreceptors densely expressed in brain regions governing energy balance, including the hypothalamus (ventromedial nucleus, arcuate nucleus), cerebral cortex, and thalamus [2] [4]. As Gαi-coupled receptors, their activation inhibits adenylate cyclase, reducing cAMP production and suppressing neuronal activity. This contrasts sharply with postsynaptic H₁ receptors (coupled to Gαq) that stimulate phospholipase C and promote excitatory signaling [2] [6]. In energy homeostasis, H₃R activation exhibits orexigenic effects by: 1) Inhibiting histamine synthesis/release via negative feedback, diminishing satiety signals mediated through H₁ receptors; and 2) Modulating diverse neurotransmitters like GABA, serotonin, and acetylcholine in appetite-regulating neural circuits [2] [4] [6]. Histaminergic neurons originating from the tuberomammillary nucleus project extensively to hypothalamic nuclei, positioning H₃Rs as critical regulators of feeding behavior. Genetic ablation of histidine decarboxylase (HDC-KO mice) heightens susceptibility to diet-induced obesity, confirming the endogenous histaminergic system's role in weight regulation [2] [7].
Table 1: Histamine Receptor Subtypes in Energy Homeostasis
Receptor | G-Protein Coupling | Cellular Localization | Primary Metabolic Effects |
---|---|---|---|
H₁R | Gαq | Postsynaptic neurons | Suppresses food intake (satiety signal) |
H₂R | Gαs/Gαq | Gastric cells, CNS neurons | Modulates gastric acid secretion; excitatory CNS effects |
H₃R | Gαi | Presynaptic terminals | Enhances food intake; regulates histamine/other neurotransmitter release |
H₄R | Gαi | Immune cells, peripheral tissues | Mediates inflammatory responses |
Early H₃R antagonists featured imidazole rings, mimicking histamine's structure. While pharmacologically active, these compounds (e.g., thioperamide, clobenpropit) posed significant clinical limitations: 1) Inhibition of cytochrome P450 enzymes due to imidazole coordination with heme iron; 2) Poor blood-brain barrier penetration; and 3) Lack of receptor subtype selectivity leading to off-target effects [1] [5] [7]. The discovery of non-imidazole chemotypes represented a breakthrough in H₃R pharmacology. Structural innovations replaced the imidazole moiety with groups like piperidine or pyrrolidine, improving pharmacokinetic profiles and selectivity. A-331440 dihydrochloride exemplifies this class, featuring a biphenyl carbonitrile core and a chiral pyrrolidine-propanoxy chain [1] [5] [8]. Its non-imidazole structure confers high specificity for H₃R over H₁, H₂, and H₄ receptors (Kᵢ >2,940 nM for off-target subtypes) [1] [8]. This selectivity profile minimizes unintended peripheral effects, making it a superior tool for probing central H₃R functions in metabolic and neurological research [1] [5] [10].
A-331440 dihydrochloride (chemical name: 4'-[3-[(3R)-3-(Dimethylamino)-1-pyrrolidinyl]propoxy]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride) emerged as a lead compound due to its potent, selective H₃R antagonism and compelling efficacy in obesity models [1] [5] [10]. Key pharmacological properties driving its preclinical development include:
Table 2: Preclinical Efficacy of A-331440 Dihydrochloride in Obesity Models
Parameter | Low Dose (0.5 mg/kg) | Intermediate Dose (5 mg/kg) | High Dose (15 mg/kg) |
---|---|---|---|
Body Weight Change | No significant effect | ↓ Comparable to dexfenfluramine | ↓ Matches low-fat diet controls |
Adipose Tissue Reduction | Not observed | Significant reduction | Profound reduction |
Insulin Tolerance | No improvement | Partial improvement | Normalization |
Triglyceride Modulation | Not measured | Significant reduction | Profound reduction |
The compound's ability to penetrate the blood-brain barrier (demonstrated by central activity) and its favorable pharmacokinetic profile supported its use in neurological research [5] [9]. Studies suggest H₃R antagonists may enhance cognition by increasing histamine, acetylcholine, and norepinephrine release in cortical/hippocampal circuits—relevant for Alzheimer’s disease [6] [9]. However, A-331440's development was halted due to genotoxicity concerns in micronucleus assays, underscoring its current role as a pharmacological tool rather than a clinical candidate [1] [7]. Despite this, it remains pivotal for validating H₃R as a target for obesity and cognitive disorders.
Table 3: Key Structural and Pharmacokinetic Properties of A-331440 Dihydrochloride
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C₂₂H₂₇N₃O·2HCl | Defines chemical synthesis and purity assessment |
Molecular Weight | 422.39 g/mol | Critical for dose calculations in vivo |
Solubility | ≥10 mg/mL in water; ≥20 mM in DMSO | Facilitates in vitro and in vivo dosing |
Receptor Selectivity | Kᵢ(H₁)=2940 nM; Kᵢ(H₂)=14400 nM; Kᵢ(H₄)>10000 nM | Confirms target specificity for mechanistic studies |
BBB Penetration | Demonstrated (central activity) | Enables CNS target engagement |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0